N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents. This can be achieved through various reactions such as halogenation, nitration, and alkylation.
Coupling Reactions: The final step involves coupling the functionalized indole derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or nitro groups onto the indole ring .
Scientific Research Applications
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Another indole derivative with similar biological activities.
1-Methyl-1H-indole-3-carboxamide: Shares structural similarities and exhibits comparable biological properties.
N-(1H-indol-3-ylmethyl)-1H-indole-2-carboxamide: A related compound with potential therapeutic applications.
Uniqueness
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-6-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-7-6-14-8-9-22-17(14)12-16/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
UOEWDJMGGPZURJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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